iNOs-IN-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

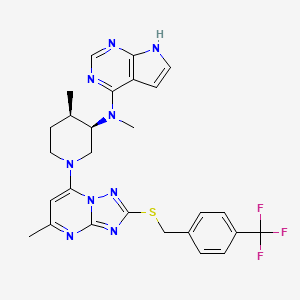

iNOs-IN-3 ist eine Verbindung, die als Inhibitor der induzierbaren Stickstoffmonoxid-Synthase (iNOS) wirkt. Die induzierbare Stickstoffmonoxid-Synthase ist ein Enzym, das für die Produktion von Stickstoffmonoxid verantwortlich ist, einem Molekül, das an verschiedenen physiologischen und pathologischen Prozessen beteiligt ist, einschließlich Entzündungen und Immunreaktionen . Die Hemmung der induzierbaren Stickstoffmonoxid-Synthase ist von erheblichem Interesse bei der Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Verwendung spezifischer organischer Reaktionen, um die gewünschte Molekülstruktur zu erzeugen. Eine übliche Methode beinhaltet die Reaktion eines Pyrimidinderivats mit anderen organischen Verbindungen unter kontrollierten Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab beinhalten, die jedoch für Effizienz und Ausbeute optimiert sind. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren umfassen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iNOs-IN-3 typically involves the use of specific organic reactions to create the desired molecular structure. One common method involves the reaction of a pyrimidine derivative with other organic compounds under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

iNOs-IN-3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Bedingungen für diese Reaktionen können variieren, beinhalten aber oft spezifische Temperaturen, Drücke und pH-Werte, um die Reaktion zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung eines Nitroderivats führen, während die Reduktion ein Aminderivat ergeben kann .

Wissenschaftliche Forschungsanwendungen

iNOs-IN-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Rolle von Stickstoffmonoxid in verschiedenen chemischen Reaktionen und Prozessen eingesetzt.

Biologie: In der Forschung eingesetzt, um die Rolle von Stickstoffmonoxid bei der zellulären Signalübertragung und Immunantwort zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der induzierbaren Stickstoffmonoxid-Synthase. Dieses Enzym katalysiert die Umwandlung von L-Arginin zu Stickstoffmonoxid und L-Citrullin. Durch Hemmung dieses Enzyms reduziert this compound die Produktion von Stickstoffmonoxid und moduliert so verschiedene physiologische und pathologische Prozesse. Die molekularen Ziele von this compound umfassen das aktive Zentrum der induzierbaren Stickstoffmonoxid-Synthase, an dem es bindet und das Enzym daran hindert, die Reaktion zu katalysieren .

Wirkmechanismus

iNOs-IN-3 exerts its effects by inhibiting the activity of inducible nitric oxide synthase. This enzyme catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. By inhibiting this enzyme, this compound reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of inducible nitric oxide synthase, where it binds and prevents the enzyme from catalyzing the reaction .

Vergleich Mit ähnlichen Verbindungen

iNOs-IN-3 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und hohen Wirksamkeit als Inhibitor der induzierbaren Stickstoffmonoxid-Synthase einzigartig. Ähnliche Verbindungen umfassen:

1400W: Ein weiterer potenter Inhibitor der induzierbaren Stickstoffmonoxid-Synthase, aber mit einer anderen chemischen Struktur.

Aminoguanidin: Ein Inhibitor, der sowohl die induzierbare Stickstoffmonoxid-Synthase als auch fortschrittliche Glykationsendprodukte angreift.

Die Einzigartigkeit von this compound liegt in seiner Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen macht .

Eigenschaften

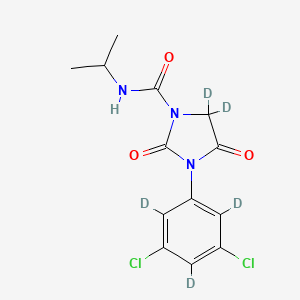

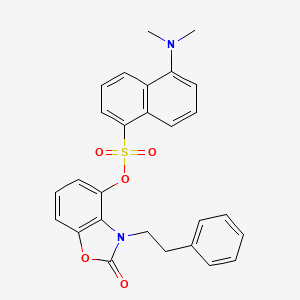

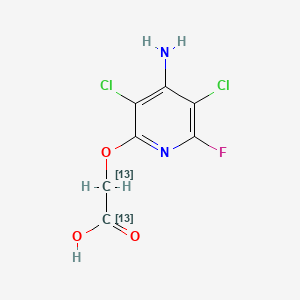

Molekularformel |

C27H24N2O5S |

|---|---|

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

[2-oxo-3-(2-phenylethyl)-1,3-benzoxazol-4-yl] 5-(dimethylamino)naphthalene-1-sulfonate |

InChI |

InChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3 |

InChI-Schlüssel |

PBGQMSTUSZWGFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)